molecular formula C12H11ClN2O B8163549 2-Chloro-5-(3-ethoxyphenyl)pyrimidine

2-Chloro-5-(3-ethoxyphenyl)pyrimidine

Cat. No.: B8163549
M. Wt: 234.68 g/mol
InChI Key: KSGJOAQNMXZXMO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-ethoxyphenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a 3-ethoxyphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-ethoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.

    Coupling Products: Biaryl compounds formed through the coupling of the pyrimidine ring with other aromatic rings.

Scientific Research Applications

2-Chloro-5-(3-ethoxyphenyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways and processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-phenylpyrimidine: Similar structure but lacks the ethoxy group on the phenyl ring.

    2-Chloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of an ethoxy group.

    2-Chloro-5-(3-methylphenyl)pyrimidine: Similar structure with a methyl group instead of an ethoxy group.

Uniqueness

2-Chloro-5-(3-ethoxyphenyl)pyrimidine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-chloro-5-(3-ethoxyphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-2-16-11-5-3-4-9(6-11)10-7-14-12(13)15-8-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGJOAQNMXZXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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